molecular formula C8H6Cl2F2S B6302527 4-(Chlorodifluoromethylthio)-benzylchloride CAS No. 89807-45-4

4-(Chlorodifluoromethylthio)-benzylchloride

Cat. No. B6302527
CAS RN: 89807-45-4
M. Wt: 243.10 g/mol
InChI Key: MOJJLHMYNZTHLT-UHFFFAOYSA-N
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Description

4-(Chlorodifluoromethylthio)-benzylchloride, also known as 4-CDFMBC, is an organochlorine compound that is widely used in scientific research due to its unique properties. It is a halogenated derivative of benzylchloride, and is known for its low toxicity, high stability, and low volatility. 4-CDFMBC has been used in a variety of applications, including synthesizing new compounds, studying the effects of chemical agents on cells, and researching the mechanisms of action of drugs.

Scientific Research Applications

4-(Chlorodifluoromethylthio)-benzylchloride has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as polymers, drugs, and other organic molecules. It has also been used as a solvent in various reactions, such as the synthesis of polymers and the purification of pharmaceuticals. Additionally, this compound has been used to study the effects of chemical agents on cells and to investigate the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of 4-(Chlorodifluoromethylthio)-benzylchloride is not yet fully understood. However, it is believed that the compound acts as a proton acceptor, binding to proteins and altering their structure and function. It is also believed to interact with other molecules, such as lipids, in order to influence their behavior. Additionally, this compound has been shown to bind to DNA and RNA, and to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi. In animal studies, this compound has been shown to cause a decrease in the activity of the heart and lungs, as well as a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

The use of 4-(Chlorodifluoromethylthio)-benzylchloride in laboratory experiments has a number of advantages. It is a relatively stable compound, with a low toxicity and volatility. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are a few limitations to the use of this compound in laboratory experiments. It is a halogenated compound, and therefore must be handled with care. Additionally, it is not suitable for use in reactions that require high temperatures.

Future Directions

There are a number of potential future directions for 4-(Chlorodifluoromethylthio)-benzylchloride research. One potential direction is to further investigate its mechanism of action, in order to better understand its effects on proteins and other molecules. Additionally, further research could be done to investigate its effects on various diseases and conditions. Additionally, further research could be done to investigate the potential applications of this compound in drug development, as well as its potential toxicity and safety. Finally, further research could be done to investigate the potential uses of this compound in industrial processes.

Synthesis Methods

4-(Chlorodifluoromethylthio)-benzylchloride can be synthesized through a nucleophilic substitution reaction. This method involves the reaction of benzylchloride with chlorodifluoromethylthiol (CDFT). The reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at temperatures between 0 and 25 °C. The reaction yields this compound as the major product, along with some minor byproducts.

properties

IUPAC Name

1-[chloro(difluoro)methyl]sulfanyl-4-(chloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJJLHMYNZTHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)SC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535126
Record name 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89807-45-4
Record name 1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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